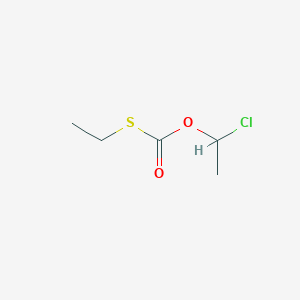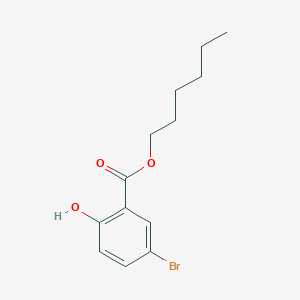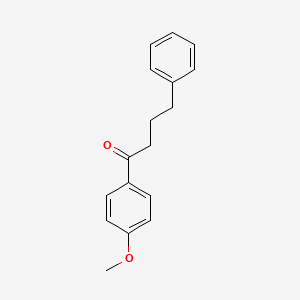
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester
概要
説明
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester: is a chemical compound with the molecular formula C5H9ClO2S and a molecular weight of 168.64 g/mol . It is typically a colorless to pale yellow liquid and is known for its photosensitivity . This compound is primarily used as an insecticide and herbicide .
準備方法
Synthetic Routes and Reaction Conditions: Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester can be synthesized through the reaction of carbon disulfide with 1-chloroethyl chloride . The reaction conditions require careful handling to avoid exposure to skin and respiratory tract .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process must adhere to strict safety protocols to prevent any hazardous exposure .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Chemistry: In chemistry, Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds .
Biology: In biological research, it is studied for its potential effects on various biological pathways and its interactions with different biomolecules .
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications .
Industry: Industrially, it is utilized as an insecticide and herbicide, helping in pest control and weed management .
作用機序
The mechanism of action of Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester involves its interaction with specific molecular targets, leading to the disruption of normal cellular processes. The exact pathways and targets can vary depending on the application, but generally, it affects the metabolic processes of pests and weeds, leading to their elimination .
類似化合物との比較
- Carbonothioic acid, O-(1-chloroethyl) S-methyl ester
- Carbonothioic acid, O-(1-chloroethyl) S-propyl ester
Comparison: Compared to its similar compounds, Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly effective as an insecticide and herbicide .
特性
IUPAC Name |
1-chloroethyl ethylsulfanylformate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-3-9-5(7)8-4(2)6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFLARCIYCUHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)OC(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]-](/img/structure/B3183543.png)



![7-Amino-3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3183567.png)


![5-Chloro-2-phenylthiazolo[5,4-b]pyridine](/img/structure/B3183594.png)

